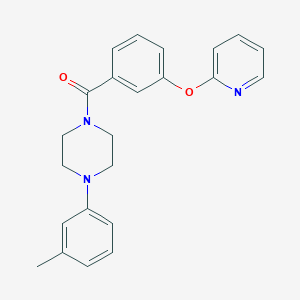
(3-(Pyridin-2-yloxy)phenyl)(4-(m-tolyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(Pyridin-2-yloxy)phenyl)(4-(m-tolyl)piperazin-1-yl)methanone is a compound that has gained significant attention in the scientific community due to its potential applications in various fields including medicinal chemistry and drug development. In
Scientific Research Applications
Antimicrobial Activity
A study explored the synthesis of pyridine derivatives related to (3-(Pyridin-2-yloxy)phenyl)(4-(m-tolyl)piperazin-1-yl)methanone and evaluated their antimicrobial activity. The compounds showed variable and modest activity against strains of bacteria and fungi. This suggests potential applications in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antileukemic Activity
Another research focused on derivatives of this compound and their antileukemic activity. Some compounds showed potent inhibition of the growth of human leukemia cells, indicating the possibility of their use in anticancer therapies (Vinaya et al., 2011).
Anti-HIV-2 Activity
In a study on β-carboline derivatives, some analogues of the compound demonstrated selective inhibition of the HIV-2 strain. These results highlight the compound's potential role in developing treatments for HIV-2 (Ashok et al., 2015).
Antagonist Activity at CB1 Cannabinoid Receptor
Research identified a compound structurally related to (3-(Pyridin-2-yloxy)phenyl)(4-(m-tolyl)piperazin-1-yl)methanone as a potent and selective antagonist for the CB1 cannabinoid receptor. This discovery could be significant in the development of treatments targeting the endocannabinoid system (Shim et al., 2002).
Antagonists of NPBWR1 (GPR7)
A study focused on developing small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7). One of the compounds, which has structural similarities to (3-(Pyridin-2-yloxy)phenyl)(4-(m-tolyl)piperazin-1-yl)methanone, showed subnanomolar potencies in functional and binding assays, highlighting its potential therapeutic applications (Romero et al., 2012).
properties
IUPAC Name |
[4-(3-methylphenyl)piperazin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-18-6-4-8-20(16-18)25-12-14-26(15-13-25)23(27)19-7-5-9-21(17-19)28-22-10-2-3-11-24-22/h2-11,16-17H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDSQTDSVDUPAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methylphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2661983.png)
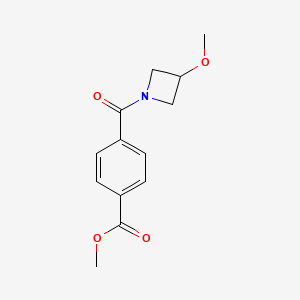
![5-Ethyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2661986.png)
![3-methoxy-1-methyl-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2661988.png)
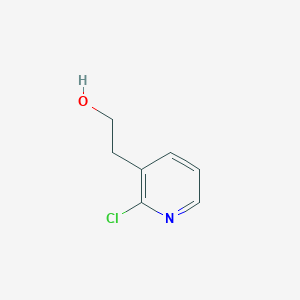
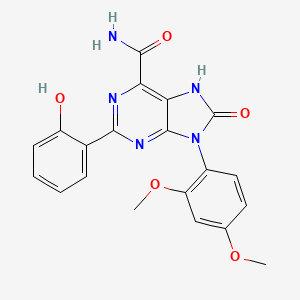
![4-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)-2-methylbenzofuro[3,2-d]pyrimidine](/img/structure/B2661991.png)
![(6-Chloroimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone](/img/structure/B2661992.png)
![4-acetyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2661993.png)
![2-tert-butyl-1-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2661996.png)
![{2-[(4-Chlorophenyl)methyl]-1,3-thiazol-4-yl}methanamine dihydrochloride](/img/structure/B2662001.png)
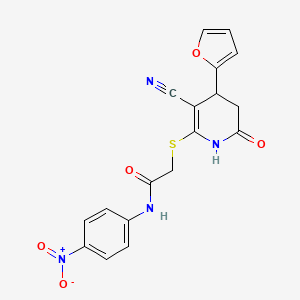
![1-(2-methoxyphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2662004.png)
